5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.: 144140-01-2
Cat. No.: VC16182606
Molecular Formula: C17H15ClN4O2S
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144140-01-2 |
|---|---|
| Molecular Formula | C17H15ClN4O2S |
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C17H15ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |
| Standard InChI Key | FCQLWCKKPSKFEI-VXLYETTFSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Introduction
5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound belonging to the triazole family. It features a triazole ring substituted with a thiol group, an amino group, a chlorophenyl moiety, and a dimethoxybenzylidene structure. This compound has a molecular formula of C17H15ClN4O2S and a molecular weight of approximately 374.85 g/mol .
Structural Features
The structural components of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol include:
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Triazole Ring: The core structure of the compound, which provides a framework for various biological activities.
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Thiol Group: Contributes to the compound's reactivity and potential for forming bonds with biological targets.
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Chlorophenyl Moiety: Enhances the compound's lipophilicity and may contribute to its biological activity.
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Dimethoxybenzylidene Group: Increases solubility and reactivity due to its electron-donating properties.
Synthesis
The synthesis of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. The process may include condensation reactions and cyclization steps to form the triazole ring.
Biological Activities
Compounds similar to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol have shown various biological activities, including antimicrobial and antifungal properties. The chlorophenyl group and the dimethoxybenzylidene structure are believed to contribute to these activities by enhancing interactions with biological targets.
Applications
The potential applications of this compound include:
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Medicinal Chemistry: As a candidate for developing new drugs due to its biological activities.
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Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.
Comparison with Analogous Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(3-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Similar to the target compound but with a different chlorophenyl position | Exhibits antimicrobial and antifungal activities. |
| 5-(4-Chlorophenyl)-4-(dimethylaminobenzylidene)amino-1H-1,2,4-triazole-3-thiol | Similar structure with a dimethylamino group instead of dimethoxybenzylidene | Enhanced solubility due to the dimethylamino group. |
| 5-(2-Ethoxyphenyl)-4-amino-1H-1,2,4-triazole-3-thiol | Ethoxy substitution instead of chlorophenyl | May alter pharmacokinetics. |
Research Findings
Research on compounds similar to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol suggests that variations in substituents can significantly impact biological activity and chemical reactivity. The unique combination of functional groups in this compound may confer distinct properties compared to its analogs.
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